

# Application Notes and Protocols: Iodonium Ylides in Rhodium-Catalyzed C-H Activation

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## Compound of Interest

Compound Name: Iodonium

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The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient approach to complex molecular architectures. A significant advancement in this field has been the synergistic use of rhodium catalysts and **iodonium** ylides as versatile carbene precursors. This combination has unlocked novel pathways for the construction of diverse and medically relevant heterocyclic scaffolds under mild and redox-neutral conditions.

This document provides a detailed overview of the applications of **iodonium** ylides in rhodium-catalyzed C-H activation, complete with quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in this burgeoning area.

## Introduction to the Methodology

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.<sup>[1][2]</sup> Rhodium(III) catalysts, in particular, have demonstrated remarkable efficacy in directing C-H functionalization.<sup>[2][3]</sup> The advent of **iodonium** ylides as stable and highly reactive carbene precursors has further expanded the synthetic utility of this methodology.<sup>[1][4][5][6]</sup> In 2020, the Li group pioneered the use of **iodonium** ylides in Rh(III)-catalyzed C-H activation, establishing a new paradigm for the synthesis of complex cyclic structures.<sup>[1][4]</sup>

The general mechanism proceeds through a chelation-assisted C-H activation to form a rhodacyclic intermediate. This intermediate then coordinates with the **iodonium** ylide, which subsequently undergoes migratory insertion to form a rhodium-carbene species. Intramolecular cyclization and subsequent steps then yield the final product, regenerating the active catalyst.

[1]

## Key Applications and Reaction Types

Rhodium-catalyzed C-H activation with **iodonium** ylides has been successfully applied to a variety of synthetic transformations, including:

- [4+2] Annulation Reactions: For the synthesis of six-membered heterocyclic systems such as dihydroquinoline-2,5-diones and pyrazolo[1,2-a]cinnolines.[1][7]
- [3+3] Annulation Reactions: Enabling the formation of dihydro-2H-chromene derivatives.[1]
- [5+2] Annulation Reactions: Providing access to seven-membered rings within fused heterocyclic systems.[1]
- C-H Alkenylation: As demonstrated in the C4-selective C-H alkenylation of indoles.[1][8][9]
- Synthesis of Fused Polycyclic Compounds: Including tricyclic and tetracyclic 1,2-benzothiazines and dihydrophenanthridines.[1][10][11]

These reactions are characterized by their broad substrate scope, excellent functional group tolerance, and often high yields.

## Quantitative Data Summary

The following tables summarize representative quantitative data for various rhodium-catalyzed C-H activation reactions using **iodonium** ylides.

Table 1: Rh(III)-Catalyzed [4+2] Annulation of Pyrazolidinones with **iodonium** Ylides[1][7]

Entry	Pyrazolidinone Substrate	Iodonium Ylide	Product	Yield (%)
1	Phenyl	1,3-Dioxane-4,6-dione derived	Pyrazolo[1,2-a]cinnoline derivative	95
2	4-Methylphenyl	1,3-Dioxane-4,6-dione derived	Pyrazolo[1,2-a]cinnoline derivative	92
3	4-Fluorophenyl	1,3-Dioxane-4,6-dione derived	Pyrazolo[1,2-a]cinnoline derivative	88
4	4-Chlorophenyl	1,3-Dioxane-4,6-dione derived	Pyrazolo[1,2-a]cinnoline derivative	90
5	2-Naphthyl	1,3-Dioxane-4,6-dione derived	Pyrazolo[1,2-a]cinnoline derivative	85

General Conditions: [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (2.5 mol%), AgSbF<sub>6</sub> (20 mol%), NaOAc (2.0 equiv), substrate (0.1 mmol), **iodonium** ylide (0.12 mmol), in DCE (1.0 mL) at 80 °C for 12 h.

Table 2: Rh(III)-Catalyzed C4-Selective C-H Alkenylation of Indoles with **Iodonium** Ylides<sup>[1][9]</sup>

Entry	Indole Substrate	Iodonium Ylide	Product	Yield (%)
1	N-Pivaloylindole	Dimethyl malonate derived	C4-Alkenylated indole	92
2	5-Methoxy-N-pivaloylindole	Dimethyl malonate derived	C4-Alkenylated indole	85
3	5-Chloro-N-pivaloylindole	Dimethyl malonate derived	C4-Alkenylated indole	88
4	6-Methyl-N-pivaloylindole	Dimethyl malonate derived	C4-Alkenylated indole	90
5	N-Pivaloylindole	Diethyl malonate derived	C4-Alkenylated indole	89

General Conditions:  $[\text{Cp}^*\text{RhCl}_2]_2$  (5 mol%),  $\text{AgSbF}_6$  (20 mol%), PivOH (30 mol%), substrate (0.2 mmol), **iodonium** ylide (0.24 mmol), in DCE (2.0 mL) at 100 °C for 24 h.

## Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed [4+2] Annulation of Pyrazolidinones with **iodonium** Ylides<sup>[1][7]</sup>

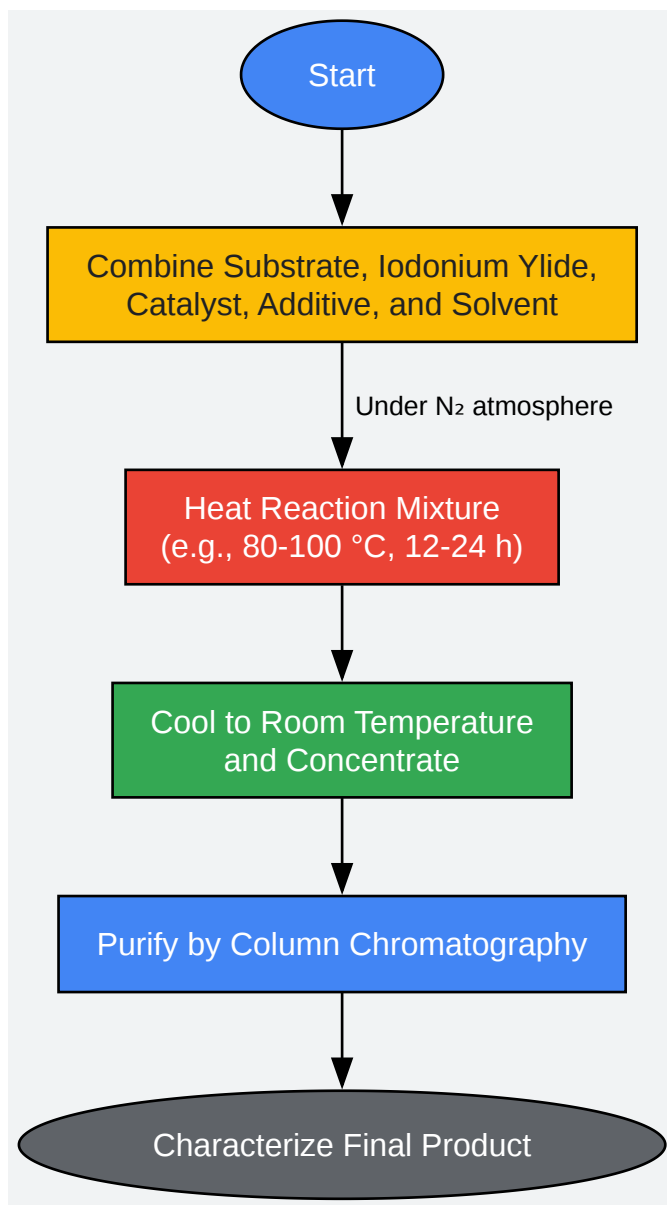
- To an oven-dried Schlenk tube, add the pyrazolidinone substrate (0.1 mmol, 1.0 equiv), **iodonium** ylide (0.12 mmol, 1.2 equiv),  $[\text{Cp}^*\text{RhCl}_2]_2$  (1.5 mg, 2.5 mol%),  $\text{AgSbF}_6$  (6.9 mg, 20 mol%), and NaOAc (16.4 mg, 2.0 equiv).
- Evacuate and backfill the tube with nitrogen three times.
- Add 1,2-dichloroethane (DCE, 1.0 mL) via syringe.
- Stir the reaction mixture at 80 °C for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure.

- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyrazolo[1,2-a]cinnoline product.

Protocol 2: General Procedure for Rh(III)-Catalyzed C4-Selective C-H Alkenylation of Indoles with **Iodonium** Ylides<sup>[1][9]</sup>

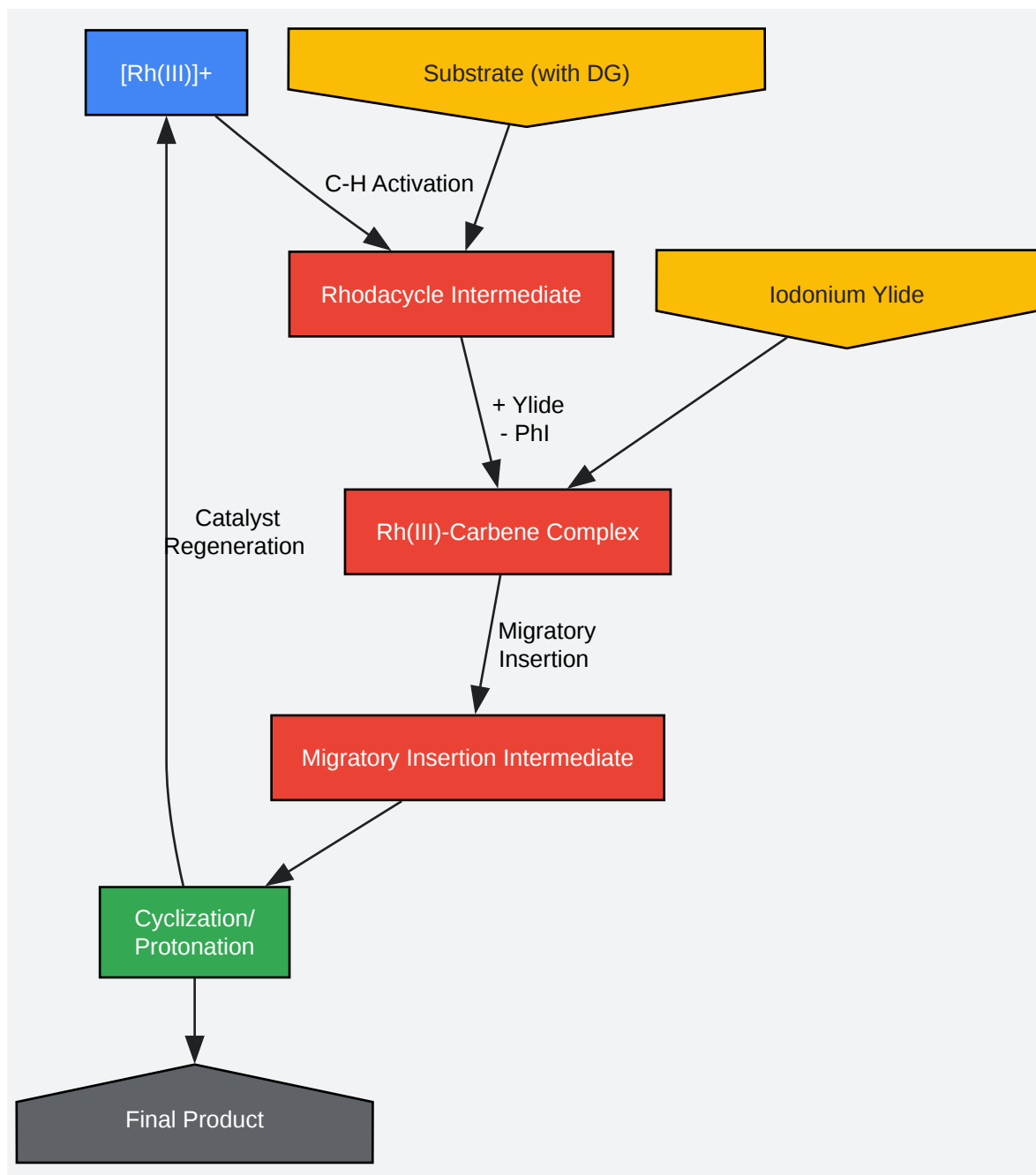
- To an oven-dried Schlenk tube, add the N-pivaloylindole substrate (0.2 mmol, 1.0 equiv), **iodonium** ylide (0.24 mmol, 1.2 equiv), [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (6.2 mg, 5 mol%), AgSbF<sub>6</sub> (13.7 mg, 20 mol%), and pivalic acid (6.1 mg, 30 mol%).
- Evacuate and backfill the tube with nitrogen three times.
- Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
- Stir the reaction mixture at 100 °C for 24 hours.
- Upon reaction completion, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the C4-alkenylated indole.

## Visualizations



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Caption: General experimental workflow for Rh-catalyzed C-H activation.



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Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation.

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